3-Chloro-4-ethoxyaniline hydrochloride
Overview
Description
3-Chloro-4-ethoxyaniline hydrochloride is an organic compound with the CAS Number: 1185108-72-8 and a molecular weight of 208.09 . It is widely used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 3-Chloro-4-ethoxyaniline hydrochloride is1S/C8H10ClNO.ClH/c1-2-11-8-4-3-6 (10)5-7 (8)9;/h3-5H,2,10H2,1H3;1H
. This indicates that the compound consists of a chlorine atom, an ethoxy group, and an amino group attached to a benzene ring . Physical And Chemical Properties Analysis
3-Chloro-4-ethoxyaniline hydrochloride has a molecular weight of 208.09 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the ChemSpider database .Scientific Research Applications
Metabolism in Soil
- Study : Researchers examined the metabolism of 3-Chloro-4-methoxyaniline, a compound structurally similar to 3-Chloro-4-ethoxyaniline, in soil. They found that it converted into various compounds, possibly via a free radical mechanism, when present in concentrations of 10 ppm or more (Briggs & Ogilvie, 1971).
Antibacterial Activity
- Study : A study on 3-substituted-6-(3-ethyl-4-methylanilino)uracils, structurally related to 3-Chloro-4-ethoxyaniline, revealed their potential to inhibit bacterial DNA polymerase and Gram-positive bacteria growth, suggesting a potential application in antimicrobial therapies (Zhi et al., 2005).
Chemical Synthesis
- Study : Research focusing on the synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones involved the use of ethyl imidate hydrochlorides, related to the chloro-ethoxyaniline structure. This study contributes to the field of organic synthesis, particularly in the formation of Schiff bases (Bekircan & Bektaş, 2008).
Biotransformation Studies
- Study : A study on the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline revealed insights into the catabolic degradation of a chemical carcinogen. This research is crucial for understanding the metabolic pathways of similar compounds in biological systems (Kolar & Schlesiger, 1975).
Enzymatic Reactions and Biocatalysis
- Study : Research on Rhodococcus erythropolis No. 7 demonstrated its ability to convert 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid. This study highlights the potential use of biocatalysis in producing pharmaceutical intermediates and emphasizes the role of enzymatic reactions in organic synthesis (Park, Uhm, & Kim, 2008).
Polymerization Processes
- Study : The synthesis of substituted phenylureas from methylation and ethylation of vanillin involved 3,4-dimethoxyaniline derivatives, demonstrating the utility of chloro-ethoxyaniline compounds in polymer science (Gardner, Moir, & Purves, 1948).
Green Chemistry Applications
- Study : A research on boric acid-catalyzed multi-component reactions demonstrated the synthesis of 4H-isoxazol-5-ones in an aqueous medium, highlighting the role of similar compounds in environmentally friendly chemical processes (Kiyani & Ghorbani, 2015).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-ethoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNYSKLCAJBIRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxyaniline hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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